molecular formula C12H17NO4S B498715 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid CAS No. 857041-86-2

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid

Cat. No.: B498715
CAS No.: 857041-86-2
M. Wt: 271.33g/mol
InChI Key: ZVJGFVCUXKOWII-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid is a chemical compound with the molecular formula C18H21NO4S. It is also known by its IUPAC name, 3-(4-isopropylphenyl)-N-(phenylsulfonyl)-beta-alanine . This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can engage in hydrophobic interactions with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)benzenesulfonamide: Lacks the propanoic acid moiety, making it less versatile in certain reactions.

    3-(4-Methylphenyl)sulfonamido]propanoic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different chemical properties.

    N-(4-Isopropylphenyl)sulfonyl-beta-alanine: Similar but with variations in the sulfonamide linkage.

Uniqueness

3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)10-3-5-11(6-4-10)18(16,17)13-8-7-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGFVCUXKOWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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